molecular formula C12H17ClF3N B1672503 Fenfluramine hydrochloride CAS No. 404-82-0

Fenfluramine hydrochloride

Cat. No. B1672503
CAS RN: 404-82-0
M. Wt: 267.72 g/mol
InChI Key: ZXKXJHAOUFHNAS-UHFFFAOYSA-N
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Description

Fenfluramine hydrochloride is the hydrochloride salt of fenfluramine, an amphetamine derivative and a sympathomimetic stimulant with appetite-suppressant properties . It was part of the Fen-Phen anti-obesity medication, which stimulates the release of serotonin from vesicular storage, and modulates serotonin transporter function . Fenfluramine has been successfully repurposed, and various regulatory agencies approved it for seizures associated with Dravet and Lennox–Gastaut syndromes .


Physical And Chemical Properties Analysis

Fenfluramine Hydrochloride has a molecular formula of C12H17ClF3N and a molecular weight of 267.72 g/mol . It is an amphetamine derivative and a sympathomimetic stimulant with appetite-suppressant properties .

Scientific Research Applications

Neurochemical Effects

Fenfluramine's action on monoamine stores in rat tissues reveals its complex interactions with neurotransmitters. It depletes 5-hydroxytryptamine (5-HT, or serotonin) from the telencephalon and diencephalon, effects not observed in the brainstem, stomach, and heart. This suggests fenfluramine's specific targeting of brain serotonin, which could be related to its metabolite accumulation in 5-HT neurons. It also impacts catecholamine stores in the brain and heart, highlighting its broad neurochemical activities (E. Costa, A. Groppetti, & A. Revuelta, 1971).

Antiseizure Medication for Epilepsy

Significant research has documented fenfluramine's novel application in epilepsy treatment, especially for conditions like Dravet syndrome. Clinical observations and genetic testing have identified fenfluramine's beneficial effects on seizure control as an adjunct therapy. Its pharmacological action, initially associated with its serotonergic mechanism, contributes to its efficacy in reducing seizure frequency in children with Dravet syndrome. These findings underscore fenfluramine's potential as a critical therapeutic agent in managing treatment-resistant epilepsy, despite its cardiovascular risks (M. Gogou & J. Cross, 2021).

Serotonin Receptor Modulation

Recent studies have highlighted fenfluramine's role as a positive modulator of sigma-1 receptors, presenting a novel understanding of its mechanism in the central nervous system. This modulation, in addition to its serotonergic activity, offers insights into its robust clinical response in treating pharmacoresistant Dravet syndrome. Such findings open new avenues for exploring fenfluramine's potential beyond its known effects, especially in improving executive functions in affected patients (Parthena Martin et al., 2020).

Impact on Gastric Emptying

Investigations into fenfluramine's effects on gastric emptying have shown that it delays the emptying of solid food in obese patients. This action provides a physiological basis for its anorectic effects, suggesting a direct influence on digestive processes that may contribute to its efficacy in weight management (M. Horowitz et al., 1985).

Safety And Hazards

Fenfluramine Hydrochloride should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation should be avoided and breathing mist, gas, or vapors should be avoided . Personal protective equipment should be used and chemical impermeable gloves should be worn .

properties

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKXJHAOUFHNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

458-24-2 (Parent)
Record name Fenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30936444
Record name N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenfluramine hydrochloride

CAS RN

404-82-0, 16105-77-4
Record name Fenfluramine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenfluramine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FENFLURAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KC089243P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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